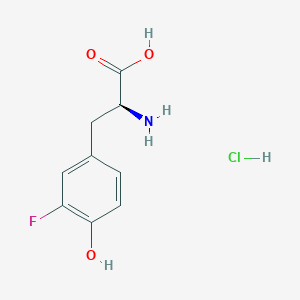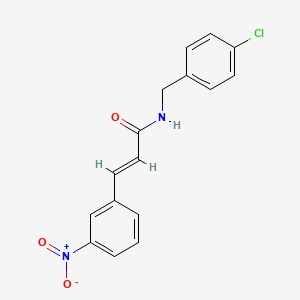
3-Fluoro-L-tyrosine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-L-tyrosine is a solid compound that belongs to the phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .
Synthesis Analysis
The enzymatic synthesis of fluorinated compounds has been a topic of interest in recent years . A process was developed where o-fluorophenol was transformed into 3-fluoro-l-tyrosine by Tyrosine Phenol-Lyase (TPL) and the space–time yield reached 4.2 g/L/h in fed-batch fermentation .Molecular Structure Analysis
The molecular formula of 3-Fluoro-L-tyrosine is C9H10FNO3 . The average molecular weight is 199.179 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
Both 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine produce fluoride ion in reactions with tyrosinase . Oxygenation of 2-fluoro-L-tyrosine results in 6-fluoro-L-dopa, while 3-fluoro-L-tyrosine gives 5-fluoro-L-dopa .Physical And Chemical Properties Analysis
3-Fluoro-L-tyrosine is a white to light gray to light yellow powder to crystal . The specific rotation [a]20/D is -7.0 to -10.0 deg (C=1, 1mol/L HCl) .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Medicine
Fluorine atoms, such as those in 3-Fluoro-L-tyrosine hydrochloride, are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . The fluorine atom’s size, electronegativity, and ability to block metabolic oxidation sites can improve the chemical properties of various medications .
Imaging Applications
3-Fluoro-L-tyrosine hydrochloride can be used in imaging applications. The incorporation of fluorine atoms into small molecules can enhance their application as imaging agents . Radiolabeled fluorine atoms are used for PET imaging in the early detection of diseases .
Dye Scaffolds
The fluorine atom can be incorporated into dye scaffolds such as fluorescein/rhodamine, coumarin, BODIPY, carbocyanine, and squaraine dyes . The presence of fluorine contributes to the application of these dyes as imaging agents .
Protein Targeting
3-Fluoro-L-tyrosine hydrochloride targets the protein superoxide dismutase [Mn], mitochondrial . This could have implications in the study of diseases related to this protein.
Amino Acids and Peptide Synthesis
As an amino acid derivative, 3-Fluoro-L-tyrosine hydrochloride can be used in the synthesis of peptides . This could be useful in the development of new therapeutic peptides.
Fluorination Reagents
3-Fluoro-L-tyrosine hydrochloride can serve as a fluorination reagent . Fluorination is a common process in the pharmaceutical industry, used to modify the properties of drug molecules.
Wirkmechanismus
Target of Action
The primary target of 3-Fluoro-L-tyrosine hydrochloride, also known as (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress.
Mode of Action
3-Fluoro-L-tyrosine hydrochloride interacts with its target, the protein superoxide dismutase [mn], mitochondrial . .
Biochemical Pathways
It is known that the compound can be biologically incorporated into proteins in place of tyrosine . This suggests that it may influence various biochemical pathways where tyrosine is involved.
Result of Action
Given its ability to be incorporated into proteins in place of tyrosine , it is likely that it could have wide-ranging effects on cellular function.
Safety and Hazards
Zukünftige Richtungen
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXXWLYNNMJUHP-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-L-tyrosine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)
![6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618771.png)
![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)


![Methyl 4-((4-oxo-9-(pyridin-4-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2618775.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2618778.png)
![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)